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Compound of Interest

Methyl 5-chlorothiazole-4-
Compound Name:

carboxylate
CAS No.: 1784463-68-8
Cat. No.: B2696470

Get Quote

Strategic Profile: The Scaffold

Methyl 5-chlorothiazole-4-carboxylate represents a high-value scaffold in Fragment-Based
Drug Discovery (FBDD). Unlike simple thiazoles, this trisubstituted core offers a dense
arrangement of orthogonal reactivity vectors, allowing for rapid diversification into 3D chemical
space.

Key Physicochemical Attributes[1][2][3]

¢ Lipophilicity Modulation: The C5-chlorine atom increases

relative to the hydro-analog, improving membrane permeability while blocking a
metabolically labile site (C5-H).

¢ Electronic Tuning: The electron-withdrawing nature of the C4-ester and C5-chloro groups
significantly acidifies the C2-proton (

~26-28), facilitating C-H functionalization but also requiring careful base selection during
other transformations.
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» Vector Orthogonality:
o C4-Ester: Electrophilic carbonyl (Amidation/Reduction).
o C5-Chloro: Electrophilic handle (Pd-catalyzed cross-coupling).
o C2-Proton: Nucleophilic (via deprotonation) or radical (via C-H activation) handle.

Divergent Synthesis Map

The following diagram illustrates the logical flow of modifying this scaffold. Note the "Order of
Operations" logic: C4 modifications are generally most robust, while C5 and C2
functionalizations require chemoselectivity considerations.
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Figure 1: Divergent synthesis vectors for Methyl 5-chlorothiazole-4-carboxylate. The C4, C5,

and C2 positions offer orthogonal reactivity profiles.
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Vector 1: The C4-Ester (Library Generation)

The methyl ester is the most robust handle. Direct aminolysis of thiazole esters is often
sluggish due to the electron-deficient ring deactivating the carbonyl carbon. The most reliable
"self-validating" protocol involves hydrolysis followed by HATU-mediated coupling.

Experimental Protocol: Hydrolysis & Amidation

Step A: Saponification

Dissolution: Dissolve Methyl 5-chlorothiazole-4-carboxylate (1.0 equiv) in THF:Water
(3:1).

Reagent: Add LIOH-H20 (1.5 equiv). Why LIOH? It is milder than NaOH and prevents
potential decarboxylation or nucleophilic attack at the C5-Cl site.

Reaction: Stir at RT for 2-4 hours. Monitor by TLC/LCMS (Disappearance of ester,
appearance of acid peak).

Workup: Acidify to pH 3 with 1N HCI. The acid product typically precipitates. Filter and dry.

Step B: Amide Coupling (HATU Method)

Activation: To a solution of the carboxylic acid (1.0 equiv) in DMF, add DIPEA (3.0 equiv) and
HATU (1.1 equiv). Stir for 10 mins to form the active ester.

Coupling: Add the amine (R-NHz, 1.1 equiv).

Completion: Stir at RT for 2-12 hours.

Validation: LCMS should show [M+H]* corresponding to the amide.

Vector 2: The C5-Chloro (Cross-Coupling)

The Challenge: The C5-Cl bond in thiazoles is less reactive than C2-halides or phenyl chlorides
due to the specific electronic distribution of the 1,3-azole ring. Standard catalysts (e.qg.,
Pd(PPhs)4) often fail or require harsh temperatures that degrade the ester. The Solution: Use
electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition.
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Experimental Protocol: Suzuki-Miyaura Coupling

Substrate: Methyl 5-chlorothiazole-4-carboxylate Coupling Partner: Aryl Boronic Acid (Ar-
B(OH)z2)

System Setup: In a microwave vial, combine the thiazole (1.0 equiv), Ar-B(OH)z (1.5 equiv),
and KsPOa (3.0 equiv).

o Catalyst: Add XPhos Pd G2 (2-5 mol%).

o Expert Insight: XPhos is superior here because it prevents the formation of inactive Pd-
dimers and accelerates oxidative addition into the hindered/deactivated C5-Cl bond.

e Solvent: Add 1,4-Dioxane:Water (4:1). Degas with Nitrogen for 5 mins.
» Reaction: Heat to 80°C (oil bath) or 100°C (Microwave) for 1-2 hours.

« Purification: Filter through Celite, concentrate, and purify via flash chromatography
(Hexane/EtOAC).

Vector 3: The C2-H (Late-Stage Functionalization)

The C2 proton is the "wildcard." It allows for C-H activation, but one must be careful not to
displace the C5-CI.

Mechanism: C-H Arylation vs. Lithiation
e Lithiation (TMPMQgCI-LICl): Requires -78°C. Can be risky as the resulting anion can undergo
"halogen dance" (migration of the Cl from C5 to C2).

o Pd-Catalyzed C-H Activation: The preferred method for medicinal chemistry. It uses the
acidity of C2-H to form a C-Pd bond without pre-functionalization.

Experimental Protocol: C2-Arylation

e Reagents: Combine Thiazole (1 equiv), Aryl lodide (1.2 equiv), Pd(OAc)2 (5 mol%), and
Ag2COs (1.0 equiv).
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o Role of Silver: Ag2COs acts as a halide scavenger and oxidant, regenerating the Pd(ll)
species.

o Ligand: PPhs (10 mol%) or reaction can be ligand-free (Jeffery conditions).

e Conditions: DMF, 120°C, 16 hours.

» Note: This reaction is sensitive to sterics on the Aryl lodide.

Biological Context & Applications

Derivatives of this scaffold are critical in two major therapeutic areas:

e Anti-Tubercular Agents: The thiazole-4-carboxylate core mimics the structure of
thiolactomycin, targeting the

-ketoacyl-ACP synthase (mtFabH).

» Kinase Inhibitors: The 5-aryl-thiazole motif (accessible via Vector 2) serves as a hinge-binder
in various kinase inhibitors (e.g., Dasatinib analogs), where the Nitrogen interacts with the
hinge region of the ATP binding site.

Data Summary: Reactivity Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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